Tert-butyl 2-(6-acetyl-4-fluoropyridin-2-YL)ethylcarbamate
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Overview
Description
Tert-butyl 2-(6-acetyl-4-fluoropyridin-2-yl)ethylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, an acetyl group, and a fluoropyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-acetyl-4-fluoropyridin-2-yl)ethylcarbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 6-acetyl-4-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-acetyl-4-fluoropyridin-2-yl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 2-(6-acetyl-4-fluoropyridin-2-yl)ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-acetyl-4-fluoropyridin-2-yl)ethylcarbamate involves its interaction with specific molecular targets. The fluoropyridinyl moiety can interact with enzymes or receptors, modulating their activity. The acetyl group may also play a role in the compound’s bioactivity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-fluoropyridin-2-ylcarbamate
- Tert-butyl bis((3-fluoropyridin-2-yl)methyl)carbamate
- **Tert-butyl (2-(4-(6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate
Uniqueness
Tert-butyl 2-(6-acetyl-4-fluoropyridin-2-yl)ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19FN2O3 |
---|---|
Molecular Weight |
282.31 g/mol |
IUPAC Name |
tert-butyl N-[2-(6-acetyl-4-fluoropyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H19FN2O3/c1-9(18)12-8-10(15)7-11(17-12)5-6-16-13(19)20-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,16,19) |
InChI Key |
QGYMGKWWNCHEAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CCNC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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